Cas no 13908-43-5 (N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea)

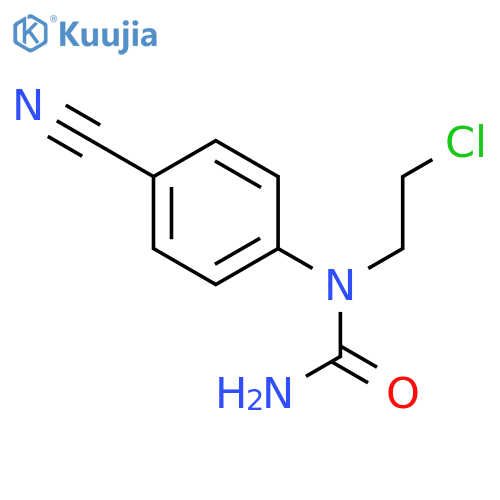

13908-43-5 structure

商品名:N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea

CAS番号:13908-43-5

MF:C10H10ClN3O

メガワット:223.658900737762

MDL:MFCD08689732

CID:146574

PubChem ID:254304

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea

- N-(2-CHLOROETHYL)-N'-(4-CYANOPHENYL)UREA

- Urea,N-(2-chloroethyl)-N'-(4-cyanophenyl)-

- 1-(2-Chloroethyl)-3-(p-cyanophenyl)urea

- N-(2-Chloroethyl)-N'-(4-Cyanophenyl)-Urea

- J-502982

- DTXSID70291827

- SCHEMBL8576539

- 1-(2-chloroethyl)-3-(4-cyanophenyl)urea

- FT-0680996

- NSC78514

- Urea, N-(2-chloroethyl)-N'-(4-cyanophenyl)-

- NCIOpen2_004285

- 3-(2-chloroethyl)-1-(4-cyanophenyl)urea

- FA-0884

- MFCD08689732

- NSC-78514

- 162478-62-8

- N-(2-CHLOROETHYL)-N/'-(4-CYANOPHENYL)UREA

- AKOS005072749

- CS-0357643

- 13908-43-5

- N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea

-

- MDL: MFCD08689732

- インチ: InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15)

- InChIKey: DMHSQTUNXMNMTH-UHFFFAOYSA-N

- ほほえんだ: ClCCNC(NC1=CC=C(C#N)C=C1)=O

計算された属性

- せいみつぶんしりょう: 223.05100

- どういたいしつりょう: 223.0512396g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- ゆうかいてん: 145-147

- PSA: 64.92000

- LogP: 2.38248

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

- 危険レベル:IRRITANT

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB235776-1 g |

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |

13908-43-5 | 95% | 1 g |

€187.10 | 2023-07-20 | |

| Alichem | A019114994-1g |

1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |

13908-43-5 | 95% | 1g |

151.20 USD | 2021-06-17 | |

| abcr | AB235776-500mg |

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |

13908-43-5 | 95% | 500mg |

€132.00 | 2025-02-27 | |

| A2B Chem LLC | AA59632-10g |

1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |

13908-43-5 | >95% | 10g |

$802.00 | 2024-04-20 | |

| A2B Chem LLC | AA59632-5mg |

1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |

13908-43-5 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AA59632-5g |

1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |

13908-43-5 | >95% | 5g |

$540.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428313-5g |

1-(2-Chloroethyl)-3-(4-cyanophenyl)urea |

13908-43-5 | 95+% | 5g |

¥2076 | 2023-04-15 | |

| Apollo Scientific | OR12058-10g |

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea |

13908-43-5 | 10g |

£264.00 | 2023-08-31 | ||

| Alichem | A019114994-5g |

1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |

13908-43-5 | 95% | 5g |

316.80 USD | 2021-06-17 | |

| abcr | AB235776-5 g |

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |

13908-43-5 | 95% | 5 g |

€478.80 | 2023-07-20 |

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

13908-43-5 (N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13908-43-5)N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea

清らかである:99%

はかる:5g

価格 ($):226.0